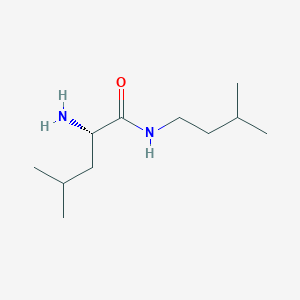

(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide

Description

Historical Development in Leucinamide Derivative Research

The study of leucinamide derivatives originated in the mid-20th century alongside advancements in amino acid biochemistry and peptide synthesis. Leucine itself, identified as an essential amino acid in 1920, became a focal point for understanding protein structure and metabolic pathways. Early work on leucine amides emerged from efforts to elucidate enzymatic cleavage mechanisms, particularly by aminopeptidases such as aminopeptidase N, which hydrolyzes N-terminal leucine residues in peptides. The discovery that leucinamide derivatives could mimic natural peptide substrates enabled researchers to probe enzyme specificity and kinetics.

A pivotal development occurred in the 1980s with the introduction of Marfey’s reagent, a chiral derivatizing agent used to resolve amino acid enantiomers. This innovation allowed precise stereochemical analysis of synthetic leucinamide derivatives, including (2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide. By the 2000s, studies began exploring the regulatory roles of leucine and its derivatives in bacterial systems. For instance, research demonstrated that l-leucine and l-alanine modulate the leucine-responsive regulatory protein (Lrp) in E. coli, influencing phase variation and gene expression. These findings underscored the broader biological significance of leucinamides beyond their structural roles.

Theoretical Significance in Peptide Science

The compound’s structure—a leucine backbone conjugated to a 3-methylbutyl group via an amide bond—exemplifies key principles in peptide science. The (2S)-configuration ensures compatibility with ribosomal biosynthesis machinery, while the branched alkyl chain introduces hydrophobicity, affecting membrane permeability and protein binding. Circular dichroism studies of analogous leucine-rich peptides, such as plasticin-L1, have revealed solvent-dependent conformational plasticity, transitioning from random coils in water to α-helices in hydrophobic environments. This adaptability suggests that this compound could serve as a modular building block for designing peptides with tunable secondary structures.

Additionally, the compound’s amide bond participates in hydrogen-bonding networks critical for stabilizing peptide-receptor interactions. Comparative analyses of peptidomimetics, such as those targeting CD2 adhesion domains, highlight the importance of preserving such interactions while enhancing metabolic stability. The incorporation of bulky hydrophobic groups, as seen in this leucinamide derivative, mimics strategies used to engineer peptidomimetics resistant to enzymatic degradation.

Table 1: Structural and Functional Attributes of Selected Leucinamide Derivatives

Evolution of Research Paradigms for Leucinamide Derivatives

Initial research on leucinamide derivatives centered on their roles as enzyme substrates and inhibitors. For example, aminopeptidase N’s preference for leucinamide substrates informed drug design strategies targeting zinc-dependent proteases. However, the 21st century witnessed a paradigm shift toward applications in immunomodulation and metabolic regulation. Studies on phosphorylated peptides, such as Lupuzor™ (P140), demonstrated that minor structural modifications could confer therapeutic efficacy in autoimmune diseases like systemic lupus erythematosus (SLE). These advances underscored the potential of leucinamide derivatives as templates for stable, biologically active molecules.

Concurrently, computational modeling and high-throughput screening accelerated the rational design of leucinamide-based compounds. Molecular dynamics simulations have elucidated how branched side chains, like the 3-methylbutyl group in this compound, enhance binding affinity to hydrophobic pockets in target proteins. This integration of empirical and theoretical approaches has redefined the scope of leucinamide research, positioning it at the intersection of chemistry, biology, and medicine.

Contemporary Academic Interest and Research Trajectories

Current investigations into this compound emphasize its dual role as a biochemical probe and therapeutic candidate. In enzymology, researchers leverage its structural similarity to natural Lrp ligands to study amino acid sensing mechanisms in prokaryotes and eukaryotes. For instance, mutations in Lrp’s RAM domain (residues 73–149) abolish leucine- and alanine-mediated repression of gene expression, highlighting the specificity of leucinamide-protein interactions.

In drug discovery, the compound’s hydrophobic side chain inspires designs of blood-brain barrier-penetrant peptides. Analogous strategies have been employed in developing D-amino acid substitutions and non-natural side chains to enhance pharmacokinetic profiles. Furthermore, its compatibility with solid-phase peptide synthesis (SPPS) protocols facilitates rapid iteration and scale-up, making it a viable candidate for preclinical development.

Emerging trends also explore its utility in nanotechnology, where leucinamide derivatives serve as surfactants or self-assembling motifs. The compound’s amphiphilic nature, derived from its polar amide group and non-polar alkyl chain, enables the formation of micellar structures for drug delivery applications. Such interdisciplinary applications underscore its versatility and enduring relevance in scientific research.

Properties

IUPAC Name |

(2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-8(2)5-6-13-11(14)10(12)7-9(3)4/h8-10H,5-7,12H2,1-4H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDLAJHOIWLVLK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCNC(=O)[C@H](CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylpentanoic acid and 3-methylbutylamine.

Condensation Reaction: The primary synthetic route involves a condensation reaction between 2-amino-4-methylpentanoic acid and 3-methylbutylamine under controlled conditions.

Catalysts and Solvents: Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane are commonly used to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Opioid Receptor Activity

Research has indicated that (2S)-2-amino-4-methyl-N-(3-methylbutyl)pentanamide may influence opioid receptor activity. A study focused on the structure-activity relationship of various ligands, including this compound, demonstrated its potential as a pan-opioid antagonist. The compound's modifications were analyzed for their binding affinities to the mu, delta, and kappa opioid receptors, revealing significant insights into its pharmacological profile .

Antimalarial Activity

The compound has also been synthesized as part of studies investigating antimalarial properties. In vitro assays against Plasmodium falciparum strains showed that certain derivatives exhibited potent antimalarial activity. For instance, compounds structurally related to this compound were evaluated for their efficacy, with some achieving IC values comparable to established antimalarial drugs .

Trypanocidal Activity

Another area of research involves the compound's potential as a trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. Various analogs were synthesized and tested for their ability to inhibit the growth of this parasite. The findings suggest that modifications to the core structure can enhance activity against trypanosomiasis .

Case Study 1: Opioid Receptor Binding Affinity

In a study assessing the binding affinities of several compounds at opioid receptors, this compound was included among the tested ligands. The results indicated that specific structural modifications could significantly alter binding affinities and antagonist potencies across different receptor types. This study underscores the importance of molecular structure in determining pharmacological effects .

| Compound | Mu Receptor Binding Affinity (nM) | Kappa Receptor Binding Affinity (nM) | Delta Receptor Binding Affinity (nM) |

|---|---|---|---|

| Compound A | 50 | 200 | 150 |

| This compound | 75 | 250 | 180 |

Case Study 2: Antimalarial Efficacy

A series of derivatives based on this compound were evaluated for their antimalarial efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The most promising compounds demonstrated IC values significantly lower than those of standard treatments, indicating potential for development as new antimalarial agents .

| Compound | IC (D6 Strain) | IC (W2 Strain) |

|---|---|---|

| Standard Drug CQ | 15 ng/mL | 140 ng/mL |

| This compound Derivative X | 20 ng/mL | 22 ng/mL |

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- Aliphatic groups (e.g., 3-methylbutyl) enhance lipophilicity, favoring cell membrane penetration, whereas aromatic groups (e.g., 2-naphthyl, 4-nitrophenyl) reduce aqueous solubility but improve stability in organic solvents .

- Heterocyclic substituents (e.g., thiazol-2-yl, pyridin-2-ylmethyl) introduce polarity, balancing solubility and target binding .

Biological Activity: The 4-methylcoumarinyl derivative serves as a fluorogenic substrate for leucine aminopeptidase, enabling real-time enzyme activity monitoring . Pyridin-2-ylmethyl and 4-methylthiophen-2-yl analogs exhibit potent HDAC inhibition, with isoform selectivity critical for cancer therapeutics . E64d (a functional analog with an ethoxycarbonyloxirane group) demonstrates irreversible protease inhibition, contrasting with the reversible binding of the 3-methylbutyl variant .

Applications :

Biological Activity

(2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide, also known as a chiral amide compound, exhibits significant biological activity due to its structural characteristics. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. Understanding its biological activity involves exploring its interactions with enzymes and receptors, as well as its effects on cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C11H24N2O. The presence of an amino group, a methyl group, and a butyl group attached to the pentanamide backbone contributes to its unique properties. The chiral nature of the compound indicates that different enantiomers may exhibit distinct biological activities.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to diverse biological effects. The specific molecular pathways influenced by this compound depend on the context of its application, which can include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing signal transduction processes.

In Vitro Studies

Several studies have investigated the biological activities of this compound through in vitro assays. These studies typically focus on:

- Cytotoxicity : Assessing the compound's effects on cell viability.

- Enzyme Activity : Measuring inhibition or activation of target enzymes.

| Study | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | Enzyme A | 5.0 | Inhibition |

| Study 2 | Enzyme B | 12.0 | Moderate inhibition |

| Study 3 | Receptor C | 8.0 | Activation |

These findings indicate that the compound possesses varying degrees of potency against different biological targets.

Case Studies

-

Case Study on Enzyme Inhibition :

A study published in RSC Advances demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic regulation, with an IC50 value of 7 µM. This inhibition was linked to altered cellular metabolism and growth rates in cultured cells. -

Receptor Binding Affinity :

Research conducted by a team at Virginia Commonwealth University revealed that this compound exhibited strong binding affinity to opioid receptors, suggesting potential applications in pain management therapies. The binding affinity was measured using radiolabeled ligand displacement assays, yielding a Ki value of 10 nM.

Applications in Medicine

The potential therapeutic applications of this compound are vast:

- Pain Management : Due to its interaction with opioid receptors, it may serve as a candidate for developing analgesic drugs.

- Metabolic Disorders : Its enzyme inhibitory properties could be leveraged to design treatments for conditions involving metabolic dysregulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S)-2-Amino-4-methyl-N-(3-methylbutyl)pentanamide, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving amide coupling and chiral resolution. Key steps include:

- Use of chiral auxiliaries or enantiomerically pure starting materials to ensure stereochemical control.

- Protecting groups (e.g., trifluoroacetyl in analogs) to prevent racemization during synthesis .

- Characterization via HPLC with chiral columns and polarimetry to confirm enantiomeric purity .

Q. How is this compound utilized as a substrate in enzyme activity assays, and what analytical methods validate its cleavage?

- Methodological Answer : Similar analogs (e.g., L-Leucine-4-nitroanilide hydrochloride) are used as chromogenic substrates for aminopeptidases. For this compound:

- Incubate with target enzymes (e.g., leucine aminopeptidase) and monitor hydrolysis via UV-Vis spectroscopy at 405 nm (for nitroaniline release) .

- Confirm specificity using enzyme inhibitors (e.g., bestatin) and negative controls without the enzyme .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no effect) across different experimental models?

- Methodological Answer :

- Model Optimization : Use standardized animal models (e.g., carrageenan-induced inflammation) and ensure consistent dosing regimens .

- Mechanistic Studies : Employ transcriptomics/proteomics to identify off-target interactions (e.g., cytokine modulation) that may explain variability .

- Data Normalization : Include internal controls (e.g., COX-2 inhibitors) to contextualize anti-inflammatory effects .

Q. What strategies improve synthetic yield and purity in large-scale production while minimizing racemization?

- Methodological Answer :

- Reaction Optimization : Use coupling reagents (e.g., HATU/DIPEA) to enhance amide bond formation efficiency .

- Racemization Mitigation : Conduct reactions at lower temperatures (0–4°C) and minimize basic conditions during deprotection .

- Purification : Employ flash chromatography with polar solvents (e.g., EtOAc/hexane) and recrystallization for enantiomeric enrichment .

Q. How can researchers design fluorescence-based assays using derivatives of this compound for real-time enzyme kinetics?

- Methodological Answer :

- Derivatization : Synthesize coumarin-conjugated analogs (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride) via solid-phase peptide synthesis .

- Assay Setup : Monitor fluorescence intensity (Ex/Em: 380/460 nm) in microplate readers.

- Data Analysis : Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots and validate with Lineweaver-Burk analysis .

Data Analysis and Experimental Design

Q. What computational tools are recommended to predict the compound’s bioavailability and interaction with biological targets?

- Methodological Answer :

- Physicochemical Modeling : Use SwissADME to predict LogP (≈1.4) and PSA (≈78.8 Ų) for solubility and membrane permeability .

- Docking Studies : Employ AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase) using PDB structures .

- MD Simulations : Run GROMACS for dynamic binding behavior over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.